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Compound of Interest

Compound Name: 1-(1-p-Tolyl-ethyl)-piperazine

CAS No.: 514789-74-3

Cat. No.: B3142912

Get Quote

Core Identity

CAS Number: 514789-74-3

Chemical Name: 1-(1-p-Tolyl-ethyl)-piperazine; 1-[1-(4-Methylphenyl)ethyl]piperazine

Molecular Formula: C₁₃H₂₀N₂

Molecular Weight: 204.31 g/mol

SMILES: CC1=CC=C(C=C1)C(C)N2CCNCC2

Physicochemical Data Table
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Property Value Context/Relevance

Physical State
Viscous Oil or Low-Melting

Solid

Handling requires warming for

quantitative transfer.

Boiling Point ~298.5°C (Predicted)
High thermal stability suitable

for elevated reaction temps.

pKa (Conj. Acid)
~9.8 (Piperazine NH), ~5.5

(Tertiary N)

Acts as a base; forms stable

salts (HCl, Oxalate) for

isolation.

LogP ~2.1

Moderate lipophilicity; good

membrane permeability

potential.

Solubility
DMSO, Methanol, DCM, Ethyl

Acetate

Highly soluble in polar organic

solvents; limited in water (free

base).

Chirality
1 Chiral Center (Benzylic

Carbon)

Often supplied as a racemate;

enantiomers may show

differential potency.[1]

Synthetic Utility & Reactivity Profile
Pharmacophore Integration Logic In drug design, CAS 514789-74-3 is not merely a linker but a

functional pharmacophore. The secondary amine (N4 position) is the nucleophilic handle used

to couple the moiety to core scaffolds (e.g., quinolines, indoles).

Steric Bulk: The 1-(p-tolyl)ethyl group creates a "chiral wall," restricting rotation and locking

the molecule into a bioactive conformation.

Electronic Effect: The p-methyl group adds electron density to the phenyl ring, potentially

enhancing

stacking interactions within a receptor pocket (e.g., Dopamine D3 hydrophobic crevice).

Reaction Workflow Diagram (DOT) The following diagram illustrates the standard synthetic

workflow for integrating CAS 514789-74-3 into a drug scaffold via Nucleophilic Aromatic
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Substitution (

) or Buchwald-Hartwig Amination.
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Caption: Synthetic integration of CAS 514789-74-3 into bioactive scaffolds via Pd-catalyzed

cross-coupling.

Experimental Protocols
Protocol A: Quality Control via HPLC (Purity
Assessment)
Objective: To verify the purity of the intermediate prior to coupling, ensuring no residual

unreacted piperazine or bis-alkylated impurities are present.

Reagents:

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

Methodology:

Sample Prep: Dissolve 10 mg of CAS 514789-74-3 in 10 mL of 50:50 Water:ACN.
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Gradient:

0-2 min: 5% B (Isocratic hold)

2-15 min: 5% B

95% B (Linear Gradient)

15-20 min: 95% B (Wash)

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/peptide bonds if coupled).

Acceptance Criteria: Main peak >98.0% area. Impurity at RRT ~0.8 (unsubstituted

piperazine) must be <0.5%.

Protocol B: General Coupling Procedure ( Conditions)
Context: Attaching CAS 514789-74-3 to an electron-deficient heteroaryl chloride (e.g., 4-

chloropyridine derivative).

Charge: In a dry round-bottom flask, add 1.0 eq of Aryl Chloride and 1.2 eq of CAS 514789-

74-3.

Solvent: Add anhydrous DMF (Dimethylformamide) or DMSO (10 mL/g substrate).

Base: Add 2.5 eq of

or DIPEA.

Reaction: Heat to 80-100°C under

atmosphere for 4-12 hours. Monitor consumption of Aryl Chloride by TLC/LC-MS.

Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF/piperazine excess),

dry over

, and concentrate.

Purification: Flash chromatography (DCM:MeOH 95:5) is usually required to remove traces

of the starting amine.
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Safety & Handling (MSDS Highlights)
Hazard Classification:

Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[2]

Specific Target Organ Toxicity: May cause respiratory irritation (H335).[2]

Handling Guidelines:

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Amines absorb atmospheric

to form carbamates, which appear as white crusts.

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

Spill Cleanup: Absorb with inert material (vermiculite). Neutralize surfaces with dilute acetic

acid if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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